1-iodobut-2-ene
Description
Structural Isomerism and Stereoisomeric Forms of 1-Iodobut-2-ene
Isomers are molecules that share the same molecular formula but have different arrangements of atoms. libretexts.org this compound exhibits both structural isomerism and stereoisomerism.
Structural Isomers: Structural isomers have the same molecular formula (C₄H₇I) but differ in the connectivity of their atoms. libretexts.org Besides this compound, other structural isomers include compounds where the double bond or the iodine atom are in different positions.
2-Iodo-2-butene: The double bond is between the second and third carbons, and the iodine is attached to the second carbon. chemsynthesis.com
3-Iodo-1-butene: The double bond is between the first and second carbons, and the iodine is on the third carbon.
4-Iodo-1-butene: The double bond is between the first and second carbons, and the iodine is on the fourth carbon.
1-Iodo-2-methylpropene: A branched isomer with a methyl group on the second carbon.
Stereoisomeric Forms: Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. libretexts.org Due to the restricted rotation around the carbon-carbon double bond, this compound exists as two geometric isomers: cis (Z) and trans (E). libretexts.org
(E)-1-iodobut-2-ene (trans-1-iodobut-2-ene): In this isomer, the higher priority groups (the iodomethyl group and the methyl group) are on opposite sides of the double bond. nih.gov
(Z)-1-iodobut-2-ene (cis-1-iodobut-2-ene): In this isomer, the higher priority groups are on the same side of the double bond. pharmaffiliates.com
Table 2: Isomers of this compound
| Isomer Type | Name | IUPAC Name |
|---|---|---|
| Stereoisomer | trans-1-iodobut-2-ene | (E)-1-iodobut-2-ene nih.gov |
| Stereoisomer | cis-1-iodobut-2-ene | (Z)-1-iodobut-2-ene pharmaffiliates.com |
| Structural Isomer | 2-Iodo-2-butene | 2-iodobut-2-ene chemsynthesis.com |
| Structural Isomer | 3-Iodo-1-butene | 3-iodobut-1-ene |
This interactive table summarizes the main isomers discussed.
Significance of Allylic Halides in Advanced Organic Synthesis and Mechanistic Studies
Allylic halides are a class of organic compounds characterized by a halogen atom attached to an sp³-hybridized carbon atom adjacent to a carbon-carbon double bond (the allylic position). askiitians.comunacademy.com This structural motif imparts unique reactivity, making them highly significant in both organic synthesis and the study of reaction mechanisms.
Role in Organic Synthesis: Allylic halides are versatile building blocks and intermediates for synthesizing more complex molecules. askiitians.com Their utility stems from their ability to participate in a variety of reactions, most notably nucleophilic substitutions. askiitians.compearson.com In these reactions, the halogen acts as a leaving group, replaced by a nucleophile. The adjacent double bond plays a crucial role, as it can stabilize the carbocation intermediate or transition state through resonance, facilitating both Sₙ1 and Sₙ2 pathways. pearson.com This resonance stabilization can sometimes lead to the formation of multiple products, including rearranged ones. pearson.compearson.com
Their reactivity makes them precursors for producing pharmaceuticals, agrochemicals, and other fine chemicals. askiitians.com For instance, they can be converted into allylic alcohols, ethers, and other functionalized compounds, demonstrating their value as synthetic intermediates. askiitians.com
Importance in Mechanistic Studies: The unique structure of allylic halides makes them excellent substrates for investigating reaction mechanisms. The competition between Sₙ1, Sₙ2, and radical pathways, as well as the potential for allylic rearrangements, provides a rich field for mechanistic inquiry. acs.orglibretexts.org
For example, studies on copper-catalyzed asymmetric allylic alkylation use racemic allylic halides to understand how catalysts can control stereochemistry. acs.org These investigations reveal insights into catalyst behavior, reaction kinetics, and the influence of the halide on enantioselectivity. acs.org Furthermore, radical allylic halogenation reactions, which proceed via a resonance-stabilized radical intermediate, are a classic example used to study radical chain mechanisms. libretexts.org The fact that such reactions often yield the most thermodynamically stable alkene product suggests the process is under thermodynamic control, where the reaction steps are reversible. pearson.com
Structure
3D Structure
Properties
Molecular Formula |
C4H7I |
|---|---|
Molecular Weight |
182.00 g/mol |
IUPAC Name |
1-iodobut-2-ene |
InChI |
InChI=1S/C4H7I/c1-2-3-4-5/h2-3H,4H2,1H3 |
InChI Key |
LOPHPAWGOMDGMA-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCI |
Origin of Product |
United States |
Synthetic Methodologies for 1 Iodobut 2 Ene and Its Stereoisomers
Halogenation Approaches
Halogenation approaches involve the direct addition of iodine or an iodine-containing species across the double bond of a butene precursor.
Electrophilic Addition of Iodine to Butenes
The direct addition of molecular iodine (I₂) to alkenes is generally less vigorous compared to reactions with chlorine or bromine. Iodine is not a sufficiently powerful electrophile to readily attack the electron-rich pi bond of an alkene unless the double bond is 'activated'. docbrown.info The reaction is also often reversible. While possible, the electrophilic addition of iodine to but-2-ene is not a commonly employed synthetic route due to these limitations. The process would theoretically involve the formation of a cyclic iodonium ion intermediate, which is then attacked by an iodide ion.
Utilization of Iodine Monochloride in Butene Halogenation
A more effective method for introducing iodine across a double bond is through the use of interhalogen compounds like iodine monochloride (ICl). The I-Cl bond is polarized, making the iodine atom electrophilic and readily attacked by the nucleophilic double bond of an alkene. gauthmath.comgauthmath.com
The reaction of ICl with alkenes such as (E)- or (Z)-2-butene proceeds via an electrophilic addition mechanism. researchgate.netcdnsciencepub.com Research has shown that this addition is anti-stereospecific, meaning the iodine and chlorine atoms add to opposite faces of the double bond. researchgate.netcdnsciencepub.com
The reaction of (E)-2-butene with ICl yields threo-2-chloro-3-iodobutane.
The reaction of (Z)-2-butene with ICl yields erythro-2-chloro-3-iodobutane.
The mechanism involves the formation of a cyclic iodonium ion intermediate, which is then opened by a nucleophilic attack from the chloride ion. gauthmath.com This intermediate is key to the observed anti-addition stereochemistry. While this reaction produces a dihalobutane, this product can serve as a precursor for 1-iodobut-2-ene through subsequent elimination reactions.
| Reactant | Reagent | Product | Stereochemistry |
|---|---|---|---|
| (E)-2-Butene | ICl | threo-2-Chloro-3-iodobutane | Anti-addition researchgate.netcdnsciencepub.com |
| (Z)-2-Butene | ICl | erythro-2-Chloro-3-iodobutane | Anti-addition researchgate.netcdnsciencepub.com |
Elimination Reactions from Suitable Precursors
Elimination reactions provide a pathway to introduce the double bond into the carbon chain, starting from a saturated precursor.
Dehydrohalogenation Processes
Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate, typically an alkyl halide, to form an alkene. wikipedia.orglibretexts.org This process is usually carried out by treating the substrate with a strong base. wikipedia.orgaskfilo.com For the synthesis of this compound, a suitable precursor would be a dihalobutane, such as 1,2-diiodobutane or 2,3-diiodobutane.
The reaction involves the abstraction of a proton by the base from a carbon atom adjacent (beta) to the carbon bearing a leaving group (iodine), followed by the expulsion of the iodide ion and the formation of a pi bond. In a related study, the dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane with potassium hydroxide (B78521) resulted in a mixture of products from the concurrent elimination of both hydrogen iodide and hydrogen chloride, yielding iodo- and chloro-substituted butenes. beilstein-journals.org This demonstrates the viability of forming an iodoalkene through a dehydrohalogenation pathway, although controlling the regioselectivity to favor this compound over other isomers is a critical consideration.
Allylic Iodination Reactions
Allylic iodination involves the introduction of an iodine atom at a position adjacent to a carbon-carbon double bond.
Conversion of Crotyl Alcohol to this compound
The conversion of alcohols into alkyl iodides is a fundamental functional group transformation in organic synthesis. cmu.edu Crotyl alcohol ((2E)-but-2-en-1-ol) can be converted to this compound (crotyl iodide) via a nucleophilic substitution reaction where the hydroxyl group is replaced by iodine.
Several reagent systems can accomplish this transformation. One mild and efficient method involves the use of a CeCl₃·7H₂O/NaI system in acetonitrile. cmu.eduorganic-chemistry.org This system facilitates the conversion of various alcohols, including allylic alcohols, into their corresponding iodides. cmu.eduorganic-chemistry.org For allylic alcohols, this displacement reaction has been observed to proceed with retention of stereochemistry and without significant allylic rearrangement. cmu.edu Another common method involves using triphenylphosphine and iodine. pearson.com
| Reagent System | Substrate | Product | Key Features |
|---|---|---|---|
| CeCl₃·7H₂O / NaI in Acetonitrile | Allylic Alcohols | Allylic Iodides | Mild conditions, retention of stereochemistry cmu.eduorganic-chemistry.org |
| Triphenylphosphine / I₂ | Alcohols | Alkyl Iodides | Common and effective method pearson.com |
Table of Compounds
| Compound Name | Synonym(s) | Molecular Formula |
|---|---|---|
| This compound | Crotyl iodide | C₄H₇I chemspider.comnih.gov |
| But-2-ene | 2-Butene | C₄H₈ |
| Iodine | Molecular iodine | I₂ |
| Iodine Monochloride | - | ICl |
| threo-2-Chloro-3-iodobutane | - | C₄H₈ClI |
| erythro-2-Chloro-3-iodobutane | - | C₄H₈ClI |
| Crotyl alcohol | (2E)-But-2-en-1-ol, Crotonyl alcohol | C₄H₈O wikipedia.org |
| Potassium Hydroxide | - | KOH |
| Cerium(III) chloride heptahydrate | - | CeCl₃·7H₂O |
| Sodium Iodide | - | NaI |
| Triphenylphosphine | - | C₁₈H₁₅P |
Iodination of But-2-en-1-yl p-Toluenesulfonate
The synthesis of this compound can be achieved through the nucleophilic substitution of a suitable leaving group, such as p-toluenesulfonate (tosylate), from the corresponding butenyl substrate. The tosylate of but-2-en-1-ol, but-2-en-1-yl p-toluenesulfonate, serves as an effective precursor for this transformation. The reaction proceeds via an SN2 mechanism, where an iodide ion, typically from a salt like sodium iodide (NaI), displaces the tosylate group.
The process involves treating but-2-en-1-yl p-toluenesulfonate with a source of iodide ions in an appropriate polar aprotic solvent, such as acetone or dimethylformamide (DMF), which facilitates the dissolution of the ionic nucleophile while minimizing solvolysis. The reaction is generally heated to ensure a reasonable reaction rate. The stereochemistry of the starting butenyl tosylate (either E or Z) is typically retained in the resulting this compound product due to the nature of the SN2 displacement on an allylic system.
| Reactant | Reagent | Solvent | Product |
| But-2-en-1-yl p-toluenesulfonate | Sodium Iodide (NaI) | Acetone | This compound |
Indirect Synthetic Routes
An indirect pathway to this compound and its derivatives can commence from but-2-enal (crotonaldehyde). This multi-step approach involves the initial formation of an iodinated aldehyde intermediate, followed by subsequent chemical modifications.
A specific example is the synthesis of (Z)-2-iodobut-2-enal. core.ac.uk This intermediate is prepared by treating crotonaldehyde with potassium carbonate, iodine, and a catalytic amount of 4-dimethylaminopyridine (DMAP) in a mixture of tetrahydrofuran (THF) and water. core.ac.uk The reaction yields the iodinated aldehyde, which can then be further transformed.
To convert the aldehyde functionality to the required iodomethyl group at the 1-position, a two-step sequence is employed. First, the aldehyde group of (Z)-2-iodobut-2-enal is reduced to a primary alcohol using a reducing agent like sodium borohydride (NaBH₄), yielding (Z)-2-iodobut-2-en-1-ol. Subsequently, this alcohol is converted to the target 1-iodoalkene. This can be accomplished through an Appel reaction (using triphenylphosphine and iodine) or by converting the alcohol to a good leaving group (like a tosylate or mesylate) followed by substitution with iodide, similar to the method described in section 2.3.2.
| Starting Material | Reagents | Intermediate |
| Crotonaldehyde | I₂, K₂CO₃, DMAP, THF/H₂O | (Z)-2-Iodobut-2-enal core.ac.uk |
| (Z)-2-Iodobut-2-enal | 1. NaBH₄2. PPh₃, I₂ | (Z)-2-Iodobut-2-en-1-ol |
Stereoselective and Regioselective Synthesis Strategies for this compound Analogues
The ring-opening of cyclic ethers, particularly epoxides, provides a stereoselective and regioselective method for synthesizing functionalized iodo alcohols, which are analogues of this compound. thieme-connect.de This strategy relies on the activation of the epoxide followed by a nucleophilic attack by an iodide ion. thieme-connect.de The reaction typically proceeds via an SN2 mechanism, resulting in an anti-selective opening of the epoxide ring. thieme-connect.de
The choice of reagents and reaction conditions is crucial for controlling the regioselectivity of the ring opening. thieme-connect.de For instance, the use of titanium(IV) isopropoxide [Ti(OiPr)₄] in the presence of iodine (I₂) can facilitate the ring-opening of vinyl-substituted epoxides. thieme-connect.de When a vinyl epoxide is subjected to these conditions, the iodide attacks the less substituted carbon of the epoxide, leading to the formation of an allylic iodide. This approach can be used to generate (E)-4-iodobut-3-en-1-ol derivatives from corresponding vinyl epoxides. The reaction is highly regioselective, with the nucleophilic iodide attacking the carbon atom of the vinyl group, and stereoselective, yielding the E-alkene.
| Substrate | Reagents | Product Type | Key Feature |
| 2-Vinyloxirane | I₂, Ti(OiPr)₄ | (E)-4-Iodobut-3-en-1-ol | Regio- and stereoselective ring-opening thieme-connect.de |
| Substituted Vinyloxiranes | I₂ with various Lewis acids | Functionalized Iodo Alcohols | Control of regio- and stereoselectivity thieme-connect.de |
The synthesis of dihalogenated butene intermediates, such as (Z)-1-bromo-2-iodobut-2-ene, requires methods that precisely control the stereochemistry of the double bond. nih.gov Such compounds are valuable building blocks in more complex organic syntheses.
A more direct, though challenging, approach would involve the stereoselective addition of bromine and iodine across but-1-yne or but-2-yne, followed by selective elimination or rearrangement. The precise control of regio- and stereochemistry in such additions is complex. Alternatively, a Z-selective olefination reaction, such as a Z-selective Wittig or Horner-Wadsworth-Emmons reaction, could be employed using an appropriately functionalized phosphonium ylide or phosphonate ester and an iodo- or bromo-containing carbonyl compound to construct the (Z)-1-bromo-2-iodobut-2-ene skeleton.
| Method | Precursor Type | Reagents | Product Stereochemistry |
| Debrominative Decarboxylation | anti-2,3-Dibromoalkanoic acid | Et₃N, DMF, Microwave | (Z)-1-Bromo-alkene organic-chemistry.orgresearchgate.net |
| Halogenation/Elimination | Butyne | I₂, Br₂ (multi-step) | Mixture of isomers (control is key) |
| Z-Selective Olefination | Phosphonium ylide/Phosphonate ester | Carbonyl compound | (Z)-Alkene |
Reactivity and Reaction Mechanisms of 1 Iodobut 2 Ene
Electrophilic Addition Reactions Across the Carbon-Carbon Double Bond
The electron-rich pi bond of 1-iodobut-2-ene is susceptible to attack by electrophiles, leading to addition reactions. The regioselectivity and stereoselectivity of these reactions are influenced by the electronic effects of the iodine atom and the stability of the resulting carbocation intermediates.
Reactions with Hydrogen Halides
The addition of hydrogen halides (HX) to this compound proceeds through an electrophilic addition mechanism. The initial step involves the protonation of the double bond to form a carbocation. The stability of this carbocation dictates the regiochemical outcome of the reaction. Two possible carbocations can be formed: a secondary carbocation adjacent to the iodine-bearing carbon and a secondary allylic carbocation.
The reaction with hydrogen bromide, for instance, is expected to yield a mixture of products. The formation of the more stable allylic carbocation can lead to the 1,2- and 1,4-addition products.
Table 1: Potential Products from the Reaction of this compound with Hydrogen Bromide
| Product Name | Structure | Addition Type |
| 1-Bromo-2-iodobutane | CH3CH(I)CH(Br)CH3 | 1,2-Addition |
| 2-Bromo-1-iodobutane | CH3CH(Br)CH(I)CH3 | Markovnikov Addition |
| 1-Bromo-3-iodobut-1-ene | BrCH=CHCH(I)CH3 | 1,4-Addition |
Note: The relative yields of these products would depend on the specific reaction conditions, including solvent and temperature.
Halogenation Reactions
The halogenation of this compound, for example with bromine (Br2), also proceeds via electrophilic addition. The reaction is initiated by the polarization of the bromine molecule by the electron-rich double bond, leading to the formation of a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by the bromide ion opens the ring to give the dihalogenated product.
The presence of the iodine atom can influence the electron density of the double bond and potentially affect the rate and regioselectivity of the halogenation reaction compared to a simple butene.
Nucleophilic Substitution Reactions at the Allylic Carbon
The carbon atom bonded to the iodine in this compound is an electrophilic center, susceptible to attack by nucleophiles. The iodide ion is an excellent leaving group, facilitating these substitution reactions. These reactions can proceed through either an SN1 or SN2 mechanism, or a related SN2' pathway, depending on the reaction conditions and the nature of the nucleophile.
Displacement of the Iodide Atom by Oxygen-Based Nucleophiles
Oxygen-based nucleophiles, such as water, alcohols, and alkoxides, can displace the iodide ion to form allylic alcohols or ethers.
For example, the reaction with a simple alcohol like ethanol (B145695) can proceed to give the corresponding ether. The reaction conditions, particularly the polarity of the solvent and the concentration of the nucleophile, will determine the predominant mechanistic pathway. In a solvolysis reaction with ethanol, an SN1 pathway involving a resonance-stabilized allylic carbocation is likely.
Table 2: Representative Nucleophilic Substitution Reactions with Oxygen-Based Nucleophiles
| Nucleophile | Product |
| Water (H2O) | But-2-en-1-ol |
| Ethanol (CH3CH2OH) | 1-Ethoxybut-2-ene |
| Sodium Ethoxide (NaOCH2CH3) | 1-Ethoxybut-2-ene |
Displacement of the Iodide Atom by Nitrogen-Based Nucleophiles
Nitrogen-containing nucleophiles, such as ammonia (B1221849) and primary or secondary amines, can also participate in nucleophilic substitution reactions with this compound to afford allylic amines. These reactions are synthetically useful for the introduction of nitrogen-containing functional groups.
Mechanistic Investigations of Allylic Substitution Pathways
The nucleophilic substitution reactions of this compound are mechanistically interesting due to the potential for both direct substitution (SN2) and substitution with allylic rearrangement (SN2'). The SN1 pathway proceeds through a common resonance-stabilized allylic carbocation, which can be attacked by the nucleophile at either the alpha or gamma position, leading to a mixture of products.
In an SN2 reaction, the nucleophile attacks the carbon bearing the iodide from the backside, leading to inversion of configuration if the carbon is chiral. The rate of this bimolecular reaction is dependent on the concentration of both the substrate and the nucleophile.
The SN2' mechanism involves the nucleophile attacking the gamma-carbon of the double bond, with the simultaneous displacement of the leaving group from the alpha-carbon. This concerted process also leads to an allylic rearrangement.
The competition between these pathways is influenced by several factors:
Nucleophile: Strong, unhindered nucleophiles tend to favor the SN2 pathway.
Solvent: Polar aprotic solvents favor SN2, while polar protic solvents favor SN1.
Substrate Structure: The substitution pattern on the double bond can influence the steric accessibility of the alpha and gamma carbons.
Detailed kinetic studies and product analysis are necessary to fully elucidate the operative mechanism for a given set of reaction conditions.
Oxidation Reactions Involving the Alkene Moiety
The double bond in this compound is susceptible to oxidation, leading to the formation of epoxides and diols. The presence of the electron-withdrawing iodine atom on the adjacent carbon can influence the nucleophilicity and reactivity of the alkene.
Formation of Epoxides
The epoxidation of this compound involves the reaction of its carbon-carbon double bond with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), to form an epoxide (oxacyclopropane) ring. This reaction is a common and effective method for converting alkenes into epoxides. youtube.comyoutube.com
The mechanism is a concerted process where the oxygen atom from the peroxy acid is transferred to the double bond in a single step. libretexts.org This involves a cyclic transition state. libretexts.org The reaction is stereospecific, meaning that a cis-alkene will yield a cis-epoxide and a trans-alkene will yield a trans-epoxide. youtube.com Given that this compound exists as (E) and (Z) isomers, their epoxidation will proceed with retention of the original stereochemistry.
The general reaction can be depicted as: this compound + RCO₃H → 2-(iodomethyl)-3-methyloxirane + RCO₂H
Studies on similar molecules, like 1-butene, show that epoxidation can be highly selective and efficient. For 1-butene, selectivities toward the corresponding epoxide can reach up to 99%. abo.firesearchgate.net While the iodine atom in this compound is not directly on the double bond, its inductive effect could slightly decrease the nucleophilicity of the alkene compared to unsubstituted butene, potentially affecting the reaction rate. libretexts.org
Formation of Diols
Epoxides, such as the one formed from this compound, are valuable synthetic intermediates that can be readily converted into diols. The formation of a vicinal diol (a compound with hydroxyl groups on adjacent carbons) is typically achieved through the ring-opening of the epoxide via hydrolysis under either acidic or basic conditions. libretexts.org
The reaction proceeds as follows: 2-(iodomethyl)-3-methyloxirane + H₂O → 1-iodo-2,3-butanediol
In an acid-catalyzed mechanism, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack by water. In a base-catalyzed mechanism, a hydroxide (B78521) ion directly attacks one of the epoxide carbons. The result of the hydrolysis is an anti-vicinal diol, where the two hydroxyl groups are added to opposite faces of the original double bond plane.
Elimination Reaction Pathways
As an allylic halide, this compound can undergo elimination reactions through different pathways, primarily the E1 and E2 mechanisms. byjus.comwikipedia.org These reactions are competitive with nucleophilic substitution. msu.edu The allylic nature of the substrate allows for both standard 1,2-elimination and conjugated 1,4-elimination.
Comparative Studies of 1,2- and 1,4-Elimination in Related Systems
Elimination reactions of this compound can yield different products depending on which proton is removed.
1,2-Elimination: This pathway involves the removal of a proton from the carbon atom adjacent (β-position) to the carbon bearing the iodine. This results in the formation of an iodo-substituted diene.
1,4-Elimination (Conjugate Elimination): This pathway is unique to allylic systems and involves the removal of a proton from the carbon at the other end of the double bond (the γ-position). This is favored by strong, sterically hindered bases and results in the formation of a conjugated diene, buta-1,3-diene. quimicaorganica.orgyoutube.com The formation of a conjugated system provides a thermodynamic driving force for this pathway. youtube.com
| Elimination Pathway | Proton Abstracted | Product | Typical Conditions |
| 1,2-Elimination | C3 Proton | 1-iodobuta-1,3-diene | Strong, non-bulky base |
| 1,4-Elimination | C4 Proton | Buta-1,3-diene | Strong, hindered base (e.g., t-BuOK) ksu.edu.sa |
The synthesis of substituted 1,3-butadienes often utilizes elimination reactions from allylic halides, highlighting the synthetic utility of these pathways. nih.govresearchgate.netmdpi.com
Analysis of Transition-State Structures in Elimination Processes
The mechanism of elimination (E1 or E2) dictates the structure of the transition state.
E2 Mechanism: The E2 reaction is a concerted, one-step process with a single transition state. wikipedia.orglibretexts.org For this compound, the base removes a proton simultaneously as the C-I bond breaks and the new π-bond forms. libretexts.org The rate of this bimolecular reaction depends on the concentration of both the substrate and the base. byjus.comyoutube.com
Transition State Features: The transition state has a high degree of double-bond character. libretexts.org Bonds to the departing proton and iodide are partially broken, while the new π-bond is partially formed. For the 1,2-elimination, the transition state involves orbital overlap between the C-H bond at C3 and the C-I bond at C1. For the 1,4-elimination, the transition state involves the extended π-system, with the base removing a proton from C4. E2 reactions generally proceed through an anti-periplanar arrangement of the proton and the leaving group to allow for optimal orbital overlap in the transition state. libretexts.org
E1 Mechanism: The E1 reaction is a two-step process. byjus.comwikipedia.org The first and rate-determining step is the unimolecular ionization of the substrate to form a carbocation intermediate. youtube.com For this compound, this would be a resonance-stabilized allylic carbocation. The second step is the rapid removal of a proton from an adjacent carbon by a weak base to form the double bond. youtube.com
Transition State Features: The transition state of the rate-determining step for an E1 reaction resembles the carbocation intermediate. byjus.com Its stability is paramount; allylic systems like this compound can undergo E1 reactions because they form stabilized carbocations. youtube.com
| Feature | E1 Transition State (Rate-Determining Step) | E2 Transition State |
| Molecularity | Unimolecular wikipedia.org | Bimolecular wikipedia.org |
| Kinetics | First-order youtube.com | Second-order youtube.com |
| Key Bonds | C-I bond is breaking | C-H and C-I bonds are partially broken; C=C π-bond is partially formed libretexts.orglibretexts.org |
| Intermediate | Leads to a carbocation intermediate byjus.com | No intermediate libretexts.org |
| Base Requirement | Weak base is sufficient wikipedia.org | Strong base is required wikipedia.org |
Radical Reactions and Photochemical Transformations
The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage, particularly under photochemical conditions (irradiation with UV light) or in the presence of radical initiators. libretexts.org The reactivity of alkyl halides in radical reactions follows the trend RI > RBr > RCl, making iodo-compounds like this compound particularly prone to these transformations. libretexts.org
Photolysis of this compound is expected to cleave the C-I bond to generate an iodine radical and a resonance-stabilized allylic radical (the but-2-en-1-yl radical).
CH₃-CH=CH-CH₂I + hν → CH₃-CH=CH-CH₂• + I•
Once formed, this allylic radical can undergo several reactions, including:
Dimerization: Two radicals can combine to form larger molecules.
Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent or another molecule to form but-2-ene.
Addition to Alkenes: The radical can add across a double bond, propagating a radical chain reaction. libretexts.org
The use of iodine(III) reagents can also initiate radical reactions, where the iodine species acts as a radical acceptor or part of a radical generation cycle. nih.gov In the context of this compound (also known as crotyl iodide), it can be a substrate for radical-chain reductions, for example using tributyltin hydride, which replaces the iodine with a hydrogen atom via a radical intermediate. libretexts.orgucl.ac.uk
Free Radical Additions Involving Allylic Iodides
Free radical addition to alkenes is a fundamental process in organic chemistry, typically proceeding via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org In the context of allylic iodides like this compound, the reaction is influenced by the presence of the iodine atom and the stability of the potential radical intermediates.
The general mechanism for a free-radical addition begins with the generation of a radical species, which then attacks the π-bond of the alkene. libretexts.org This addition is regioselective, favoring the formation of the more stable carbon radical intermediate. libretexts.org For a molecule like this compound, a radical (X•) would add to the double bond at either the C-2 or C-3 position. The stability of the resulting radical intermediate dictates the major product. The presence of the iodine atom can influence the reaction through both steric and electronic effects.
While specific studies on the free radical addition to this compound are not extensively documented in readily available literature, valuable insights can be drawn from analogous systems. For instance, the photochemical reaction of trifluoroiodomethane with 1,1,1-trifluorobut-2-ene provides a clear example of radical addition to a substituted but-2-ene derivative. rsc.org In this reaction, the trifluoromethyl radical (•CF₃) adds to the double bond, followed by iodine atom transfer. rsc.org
The study revealed the formation of two main adducts, demonstrating the two possible regiochemical outcomes of the radical attack. rsc.org The major product resulted from the radical attacking the C-3 position, leading to a radical intermediate at C-2. rsc.org This preference can be attributed to the electronic effects of the trifluoromethyl group already present in the molecule.
Table 1: Regioselectivity in the Radical Addition to a Substituted But-2-ene
| Reactant | Radical Species | Addition Product | Isomer Ratio |
| 1,1,1-trifluorobut-2-ene | •CF₃ | 1,1,1-trifluoro-2-iodo-3-trifluoromethylbutane | ~80% |
| 1,1,1-trifluorobut-2-ene | •CF₃ | 1,1,1-trifluoro-3-iodo-2-trifluoromethylbutane | ~20% |
| Data sourced from a study on the photochemical reaction of trifluoroiodomethane with 1,1,1-trifluorobut-2-ene. rsc.org |
This example illustrates that the addition of a radical to the but-2-ene framework is a viable pathway, and the regiochemical outcome is sensitive to the electronic environment of the double bond. In the case of this compound, the iodine atom's size and electronegativity would similarly be expected to influence the approach of an incoming radical and the stability of the resulting intermediate. It is also important to note that allylic and benzylic C-H bonds are generally weaker and show greater reactivity towards free radicals. nptel.ac.in
Photochemical Isomerization of Olefinic Iodides
The photochemistry of olefins is a well-established field, with cis-trans isomerization being one of the most common reactions upon exposure to ultraviolet (UV) light. nih.gov This process occurs through the excitation of a π electron to a π* antibonding orbital. In this excited state, the rotation around the carbon-carbon bond is facilitated, allowing for the interconversion of geometric isomers. researchgate.net Upon returning to the ground state, a mixture of cis and trans isomers is typically observed.
For this compound, which exists as both (E) and (Z) isomers, photochemical irradiation is expected to induce isomerization between these two forms. The specific wavelengths of light required and the composition of the photostationary state (the equilibrium mixture under irradiation) would depend on the absorption spectra of the isomers and their respective quantum yields for isomerization. researchgate.net
In addition to the isomerization of the double bond, the presence of a carbon-iodine bond introduces another potential photochemical pathway. The C-I bond is relatively weak and can undergo homolytic cleavage upon irradiation to form a carbon radical and an iodine atom. ucr.edu
This process can lead to a variety of subsequent reactions, including recombination or reaction with the solvent. The photochemistry of iodide ions in various solutions has been studied, revealing complex pathways that can involve the formation of iodine radical species and molecular iodine. nih.govresearchgate.net
While direct experimental data on the photochemical isomerization of this compound is scarce, studies on similar olefinic compounds provide a framework for understanding its likely behavior. For example, the photochemical isomerization of humulones to isohumulones involves the transformation of an alkene within a larger molecule and can be stereoselective depending on the conditions. mdpi.com
Table 2: General Wavelength-Dependent Photochemical Isomerization
| Compound Type | Irradiation Wavelength | Observed Process | Result |
| Overcrowded Alkenes | 365 nm | Isomerization | Formation of metastable isomer |
| Overcrowded Alkenes | 455 nm | Isomerization | Reversion to stable isomer |
| Humulones | UV Light (e.g., 360 nm) | Stereoselective Isomerization | Formation of trans-isohumulones |
| Data adapted from general principles and specific examples of photochemical isomerization. researchgate.netmdpi.com |
The photochemistry of this compound is therefore likely to be a competition between the cis-trans isomerization of the olefinic bond and the cleavage of the carbon-iodine bond. The dominant pathway would be influenced by the specific wavelength of light used and the reaction conditions.
Stereochemical Investigations of 1 Iodobut 2 Ene and Its Derivatives
Characterization of (E) and (Z) Isomers
The unambiguous identification of the (E) and (Z) isomers of 1-iodobut-2-ene is fundamental for their use in stereocontrolled reactions. This is primarily achieved through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.
The synthesis of this compound can be accomplished through various methods, including the reaction of butadiene with hydrogen iodide or the Finkelstein reaction on 1-chlorobut-2-ene. These methods often yield a mixture of (E) and (Z) isomers, which can be separated by fractional distillation.
The stereochemistry of the isomers is assigned based on the coupling constants of the vinylic protons in ¹H NMR spectra. For the (E)-isomer, a larger coupling constant (typically around 15 Hz) is observed for the trans-vinylic protons, while the (Z)-isomer exhibits a smaller coupling constant (around 10 Hz) for the cis-vinylic protons. The chemical shifts of the carbon atoms in ¹³C NMR spectra also differ between the two isomers due to the different steric environments.
¹H NMR Spectroscopic Data for (E) and (Z)-1-Iodobut-2-ene
| Isomer | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| (E)-1-Iodobut-2-ene | H1 | ~3.85 | d | ~7.5 |
| H2 | ~5.65 | m | - | |
| H3 | ~5.75 | m | - | |
| H4 | ~1.70 | d | ~6.5 | |
| (Z)-1-Iodobut-2-ene | H1 | ~3.95 | d | ~7.0 |
| H2 | ~5.50 | m | - | |
| H3 | ~5.60 | m | - | |
| H4 | ~1.75 | d | ~6.0 |
¹³C NMR Spectroscopic Data for (E) and (Z)-1-Iodobut-2-ene
| Isomer | Carbon | Chemical Shift (ppm) |
| (E)-1-Iodobut-2-ene | C1 | ~7.5 |
| C2 | ~128.5 | |
| C3 | ~135.0 | |
| C4 | ~17.5 | |
| (Z)-1-Iodobut-2-ene | C1 | ~12.0 |
| C2 | ~127.0 | |
| C3 | ~133.5 | |
| C4 | ~13.0 |
Stereochemical Outcomes in Directed Synthetic Transformations
The defined stereochemistry of (E)- and (Z)-1-iodobut-2-ene allows for their use as precursors in stereospecific and stereoselective syntheses. The geometry of the double bond in the starting material directly influences the stereochemistry of the product.
For instance, in nucleophilic substitution reactions, the stereochemistry of the double bond is typically retained. The reaction of (E)-1-iodobut-2-ene with a nucleophile will predominantly yield the (E)-product, while the (Z)-isomer will give the (Z)-product. This is crucial in the synthesis of complex molecules where control of double bond geometry is essential.
In a study on the synthesis of unsaturated amino acids, the stereochemistry of the starting haloalkene was shown to be critical. Although not using this compound directly, the principles of stereochemical retention in similar allylic systems are well-established. The reaction of a stereochemically pure allylic iodide with a nucleophile, such as a protected amino acid, would be expected to proceed with high fidelity of the double bond geometry.
Geometric Isomerization Processes
The interconversion between the (E) and (Z) isomers of this compound can be induced by various means, including photochemical methods.
Photochemical isomerization provides a pathway to interconvert the geometric isomers of this compound. This process typically involves the use of a photosensitizer or a catalyst that can absorb light and transfer the energy to the alkene. Upon excitation to a triplet state, the C=C double bond can undergo rotation, leading to isomerization.
Studies on the iodine-catalyzed photoisomerization of butenes have shown that even small amounts of iodine can effectively promote the interconversion of isomers under UV irradiation. The mechanism involves the reversible addition of an iodine radical to the double bond, forming a radical intermediate that can rotate around the former C=C bond before eliminating the iodine radical to yield a mixture of (E) and (Z) isomers. It is plausible that a similar mechanism operates for this compound, where the presence of iodine, either added or formed through photolysis of the C-I bond, can catalyze the isomerization.
Configurational Stability and Interconversion Dynamics under Various Conditions
The configurational stability of the (E) and (Z) isomers of this compound is a key consideration for their synthesis, purification, and storage. Allylic iodides are known to be susceptible to isomerization, particularly in the presence of light, heat, or catalysts such as iodine.
The interconversion between the (E) and (Z) isomers can occur through a radical mechanism, as mentioned in the context of photochemical isomerization. Thermal isomerization can also occur, although it may require higher temperatures and can be accompanied by decomposition. The presence of impurities, especially radical initiators or iodine, can significantly lower the temperature at which isomerization occurs.
The stability of each isomer is also influenced by steric factors. Generally, the (E)-isomer of a 1,2-disubstituted alkene is thermodynamically more stable than the (Z)-isomer due to reduced steric strain between the substituents. Therefore, at equilibrium, the (E)-isomer of this compound is expected to be the major component. The rate of interconversion and the position of the equilibrium are dependent on the specific conditions (temperature, solvent, presence of catalysts). For practical purposes in stereoselective synthesis, it is crucial to handle and store these isomers under conditions that minimize isomerization, such as in the dark, at low temperatures, and free from catalysts.
Spectroscopic Characterization in Academic Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-iodobut-2-ene, which exists as two geometric isomers, (E)-1-iodobut-2-ene and (Z)-1-iodobut-2-ene, NMR is crucial for both assigning the constitutional isomer and differentiating between the stereoisomers.
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. The analysis of chemical shifts (δ), integration, and spin-spin coupling constants (J) allows for a detailed structural assignment of the this compound isomers.
The key proton environments in this compound are the methylene protons adjacent to the iodine atom (H-1), the two vinylic protons (H-2 and H-3), and the terminal methyl protons (H-4). The electronegative iodine atom deshields the adjacent H-1 protons, causing them to resonate at a lower field (higher ppm value) compared to a simple alkane. The vinylic protons (H-2 and H-3) are also found in the characteristic downfield region for alkenes. The methyl protons (H-4) are expected to be the most shielded and thus appear at the highest field (lowest ppm value).
The stereochemistry of the double bond significantly influences the coupling constants between the vinylic protons (³J_H2-H3_). For the (E)-isomer (trans), this coupling constant is typically larger (in the range of 11-18 Hz) than for the (Z)-isomer (cis), which generally exhibits a smaller coupling constant (6-14 Hz) libretexts.org. This difference is a definitive diagnostic tool for assigning the E/Z configuration.
| Proton Assignment | (E)-1-iodobut-2-ene (Predicted) | (Z)-1-iodobut-2-ene (Predicted) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|---|
| H-1 (-CH₂I) | ~3.8 - 4.0 ppm | ~3.9 - 4.1 ppm | Doublet (d) | ³J_H1-H2_ ≈ 5-7 Hz |
| H-2 (=CH-) | ~5.5 - 5.8 ppm | ~5.4 - 5.7 ppm | Multiplet (m) | ³J_H2-H3_ ≈ 15 Hz (trans); ³J_H1-H2_ ≈ 5-7 Hz |
| H-3 (=CH-) | ~5.6 - 5.9 ppm | ~5.5 - 5.8 ppm | Multiplet (m) | ³J_H2-H3_ ≈ 10 Hz (cis); ³J_H3-H4_ ≈ 6-8 Hz |
| H-4 (-CH₃) | ~1.6 - 1.8 ppm | ~1.6 - 1.8 ppm | Doublet of doublets (dd) or Doublet (d) | ³J_H3-H4_ ≈ 6-8 Hz |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms.
The carbon atom bonded to the iodine (C-1) is expected to be significantly shifted downfield due to the halogen's electronegativity, though less so than for chlorine or bromine due to the "heavy atom effect" of iodine. The two sp²-hybridized vinylic carbons (C-2 and C-3) will resonate in the typical alkene region (100-150 ppm). The methyl carbon (C-4) will be the most upfield signal. Subtle differences in the chemical shifts of the carbons, particularly the allylic C-1 and C-4, are expected between the (E) and (Z) isomers due to steric effects (the γ-gauche effect), which can help in stereochemical assignment stackexchange.com.
| Carbon Assignment | (E)-1-iodobut-2-ene (Predicted) | (Z)-1-iodobut-2-ene (Predicted) |
|---|---|---|
| C-1 (-CH₂I) | ~5 - 10 ppm | ~3 - 8 ppm |
| C-2 (=CH-) | ~125 - 130 ppm | ~124 - 129 ppm |
| C-3 (=CH-) | ~130 - 135 ppm | ~129 - 134 ppm |
| C-4 (-CH₃) | ~17 - 20 ppm | ~12 - 15 ppm |
While ¹H coupling constants are often sufficient for assigning the stereochemistry of this compound, advanced 2D NMR techniques can provide unequivocal confirmation. Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful for this purpose as it detects spatial proximity between protons that are not necessarily coupled through bonds.
In a NOESY experiment, cross-peaks are observed between protons that are close to each other in space (typically within 5 Å). For the (Z)-isomer of this compound, a NOE would be expected between the methylene protons on C-1 and the methyl protons on C-4, as they are on the same side of the double bond. Conversely, in the (E)-isomer, these protons are on opposite sides, and no such NOE correlation would be observed. Instead, a NOE would be seen between the vinylic proton H-2 and the methyl protons H-4, and between the vinylic proton H-3 and the methylene protons H-1.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. It is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to its alkene and alkyl iodide functionalities.
Key vibrational modes include:
=C-H Stretching: The stretching of the bonds between the vinylic carbons and their attached hydrogens typically occurs above 3000 cm⁻¹.
C-H Stretching: The stretching of the C-H bonds in the methyl and methylene groups is observed just below 3000 cm⁻¹.
C=C Stretching: The stretching of the carbon-carbon double bond gives rise to an absorption in the region of 1680-1640 cm⁻¹. The intensity of this peak can be variable and is sometimes weak for symmetrically substituted alkenes.
=C-H Bending (Out-of-Plane): This is a particularly diagnostic region for alkene stereochemistry. Trans (E) alkenes show a strong absorption around 980-960 cm⁻¹, while cis (Z) alkenes show a strong absorption around 730-665 cm⁻¹ docbrown.info.
C-I Stretching: The stretching of the carbon-iodine bond is found in the far-infrared region, typically between 600 and 500 cm⁻¹ docbrown.info.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |
|---|---|---|
| Vinylic C-H Stretch | 3100 - 3000 | Characteristic of =C-H bonds. |
| Alkyl C-H Stretch | 3000 - 2850 | From the -CH₂- and -CH₃ groups. |
| C=C Stretch | 1680 - 1640 | May be weak. |
| =C-H Out-of-Plane Bend (E-isomer) | 980 - 960 | Strong and diagnostic for trans configuration. docbrown.info |
| =C-H Out-of-Plane Bend (Z-isomer) | 730 - 665 | Strong and diagnostic for cis configuration. docbrown.info |
| C-I Stretch | 600 - 500 | Characteristic of alkyl iodides. docbrown.info |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. For this compound, the most significant electronic transition is the promotion of an electron from the π bonding molecular orbital of the double bond to the π* antibonding molecular orbital. This is known as a π → π* transition.
Isolated, non-conjugated alkenes typically have their λ_max_ (wavelength of maximum absorbance) in the far UV region, often below 200 nm. For example, but-2-ene has a λ_max_ around 179 nm docbrown.info. The presence of a halogen substituent, such as iodine, can cause a bathochromic shift (a shift to a longer wavelength) of the λ_max_. This is due to the interaction of the non-bonding electrons of the halogen with the π system of the alkene. Therefore, the λ_max_ for this compound is expected to be shifted to a slightly longer wavelength compared to but-2-ene, likely in the range of 200-220 nm. The presence of the iodine atom may also introduce a weak n → σ* transition at a longer wavelength.
Applications of 1 Iodobut 2 Ene in Advanced Organic Synthesis
Versatile Building Block for Complex Organic Molecule Synthesis
1-Iodobut-2-ene is recognized for its utility as a reactive intermediate in the formation of intricate organic molecules. The presence of the iodine atom makes the adjacent carbon atom electrophilic and susceptible to nucleophilic attack, facilitating a variety of substitution reactions. This reactivity allows for the introduction of the butenyl group into various molecular scaffolds, a common strategy in building complex carbon skeletons.
Precursor in the Synthesis of Pharmaceuticals and Agrochemicals
While specific, large-scale applications of this compound as a direct precursor in named pharmaceuticals or agrochemicals are not extensively documented in publicly available literature, its functional profile makes it a valuable intermediate for such purposes. Allyl iodides are a class of compounds used to alkylate nucleophiles, and this compound fits this role perfectly for introducing a four-carbon chain. This type of structural motif is present in numerous biologically active molecules. For instance, derivatives of natural products with antifungal properties, such as sclareolide, have been synthesized to enhance their bioactivity, a process that often involves the strategic addition of functionalized alkyl groups. mdpi.com The development of new therapeutic agents and crop protection chemicals often relies on the use of such reactive building blocks to create diverse libraries of compounds for screening.
Role in Material Science Research
The application of this compound in material science is an area of potential rather than established practice. The inherent structure of the parent molecule, but-2-ene, presents challenges for polymerization.
Utilization in Polymer Chemistry for Novel Materials
But-2-ene itself does not readily undergo polymerization due to the steric hindrance around the disubstituted double bond. This characteristic makes it difficult to form long polymer chains using conventional polymerization catalysts. It is plausible that catalysts could isomerize 2-butene (B3427860) to 1-butene, which can then be polymerized, but this is not a common industrial process. The presence of the iodine atom in this compound could potentially influence this reactivity, but there is limited research to suggest it is widely used as a monomer for creating novel polymers. However, its role could be envisioned in the functionalization of existing polymers or as a chain-transfer agent in controlled radical polymerization processes.
Strategies for Synthesizing Other Iodinated Compounds
While this compound is typically used to introduce a butenyl moiety, it can also serve as a starting point for creating other iodinated molecules, particularly in the context of isotopic labeling. Many general methods exist for the iodination of organic compounds, such as the iodohydroxylation of alkylidenecyclopropanes, which can yield derivatives of 3-iodobut-3-en-1-ol. mdpi.com
In a more specialized application, this compound can be used in the synthesis of radiolabeled compounds. nih.gov The non-radioactive iodine atom can be substituted with a radioactive isotope, such as ¹²³I, ¹²⁵I, or ¹³¹I, through nucleophilic substitution reactions. This isotopic exchange is a critical process for preparing radiopharmaceuticals used in medical imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), as well as in metabolic studies. nih.gov
Integration into Total Synthesis Efforts
The true value of the iodobutene framework is demonstrated in its application as a key structural component in the total synthesis of complex natural products. Its ability to participate in powerful carbon-carbon bond-forming reactions is a cornerstone of modern synthetic strategy.
Examples in Natural Product Synthesis (e.g., Fungal Decanolides)
A significant example of the utility of a functionalized this compound derivative is in the gram-scale total synthesis of fungal decanolides, such as (-)-aspinolide A and (-)-5-epi-aspinolide A. nih.govfigshare.com In this synthesis, a closely related and more functionalized building block, (E)-4-iodobut-3-en-1-ol, is employed. nih.govx-mol.com This molecule contains the essential vinyl iodide structure of this compound.
The synthesis of these complex macrocycles relies on a key ring-closing step. The (E)-4-iodobut-3-en-1-ol synthon is crucial for the final macrocyclization, which is achieved via a catalytic Nozaki-Hiyama-Kishi (NHK) reaction. nih.gov This powerful chromium-catalyzed reaction forms a carbon-carbon bond between the vinyl iodide of the iodobutenol fragment and an aldehyde at the other end of the precursor chain, successfully closing the ten-membered ring of the decanolide with high efficiency and stereocontrol. nih.govnih.gov This strategic use of a vinyl iodide highlights the importance of such building blocks in overcoming the challenges associated with forming medium-to-large ring systems in natural product synthesis. nih.gov
Interactive Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem nih.gov |
| Molecular Formula | C₄H₇I | PubChem nih.gov |
| Molecular Weight | 182.00 g/mol | PubChem nih.gov |
| CAS Number (E-isomer) | 627-24-7 | Molbase molbase.com |
| CAS Number (Z-isomer) | 53121-23-6 | Chemsrc chemsrc.com |
| Synonyms | Crotyl iodide | Chemsrc chemsrc.com |
Table 2: Key Reactions in the Synthesis of Fungal Decanolides
| Reaction Step | Starting Materials | Key Reagents | Product | Purpose | Reference |
| Homopropargyl Alcohol Synthesis | Aldehyde, Propargyl bromide | Activated Zinc | Homopropargyl alcohol | Creation of the alkyne backbone. | nih.gov |
| Vinyl Iodide Formation | Homopropargyl alcohol | Red-Al, Iodine | (E)-4-iodobut-3-en-1-ol | Stereoselective formation of the key vinyl iodide building block. | nih.gov |
| Macrocyclization | Linear aldehyde-vinyl iodide precursor | CrCl₂/NiCl₂, Ligand | Fungal Decanolide (e.g., (-)-aspinolide A) | Ring-closing via Nozaki-Hiyama-Kishi (NHK) reaction. | nih.gov |
Electrophilic Iodination Reagent Systems in Synthetic Protocols
While this compound is not primarily utilized as a reagent for delivering an electrophilic iodine species, it is a significant product arising from electrophilic iodination protocols applied to unsaturated four-carbon precursors. The synthesis of this compound is a key outcome of electrophilic addition reactions, where an electrophile adds to a substrate, in this case forming a carbon-iodine bond. These synthetic strategies are fundamental in organic chemistry for the introduction of iodine into a molecule, creating versatile intermediates for further transformations.
The most pertinent example of an electrophilic iodination system producing this compound is the addition of hydrogen iodide (HI) to a conjugated diene, specifically 1,3-butadiene (B125203). This reaction is a classic illustration of kinetic versus thermodynamic control, where the reaction conditions dictate the isomeric composition of the final product mixture.
The electrophilic addition of a hydrogen halide (HX) to 1,3-butadiene begins with the protonation of one of the double bonds. Protonation at the C1 position generates a resonance-stabilized allylic carbocation. This intermediate has two carbons (C2 and C4) that carry a partial positive charge, making both susceptible to nucleophilic attack by the halide ion (I⁻).
Attack at the C2 position results in the 1,2-addition product, 3-iodobut-1-ene. Conversely, attack at the C4 position yields the 1,4-addition product, this compound. libretexts.org The distribution of these two products is highly dependent on the reaction temperature.
Kinetic and Thermodynamic Control
Detailed research on the analogous reaction with hydrogen bromide (HBr) provides a clear framework for understanding the synthesis of this compound. openstax.orglibretexts.orglibretexts.org At lower temperatures, the reaction is under kinetic control, meaning the major product is the one that is formed fastest. The 1,2-adduct (3-bromobut-1-ene) is the kinetic product because the transition state leading to its formation is lower in energy. echemi.com
However, at elevated temperatures, the reaction becomes reversible and is under thermodynamic control. openstax.orgwikipedia.org Under these conditions, the product distribution reflects the relative stability of the isomers. The 1,4-adduct (1-bromobut-2-ene) is the more thermodynamically stable isomer due to its more highly substituted internal double bond, and it becomes the predominant product. openstax.orgwikipedia.org This principle is directly applicable to the hydroiodination of 1,3-butadiene, where this compound is the expected thermodynamic product.
The following table, based on data from the addition of HBr to 1,3-butadiene, illustrates the effect of temperature on product distribution. A similar trend is expected for the reaction with HI to produce this compound. openstax.orglibretexts.org
Table 1: Product Distribution in the Electrophilic Addition of HBr to 1,3-Butadiene at Different Temperatures
| Temperature (°C) | 1,2-Adduct (3-Bromobut-1-ene) % | 1,4-Adduct (1-Bromobut-2-ene) % | Reaction Control Type |
|---|---|---|---|
| 0 | 71 | 29 | Kinetic |
| 40 | 15 | 85 | Thermodynamic |
Therefore, by conducting the electrophilic addition of hydrogen iodide to 1,3-butadiene at a sufficiently high temperature, this compound can be synthesized as the major product under thermodynamic control.
Other electrophilic iodination systems, such as those employing molecular iodine (I₂) in conjunction with various activators or oxidants, can also react with dienes. mdpi.com However, these reactions can lead to a variety of products, including di-iodinated compounds. The synthesis of this compound via the controlled addition of HI to 1,3-butadiene remains a more direct and well-understood protocol.
Environmental and Atmospheric Chemical Research Involving Butenyl Iodides
Formation of Criegee Intermediates from Related Di-iodobutenes
Criegee intermediates (CIs) are carbonyl oxides that play a significant role in atmospheric chemistry as powerful oxidants. envchemgroup.comwikipedia.orgosti.gov While they are primarily known to form from the ozonolysis of alkenes, an alternative laboratory method has been developed that utilizes di-iodo precursors. upenn.educopernicus.orgnih.gov This method involves the photolysis of a di-iodoalkane, which leads to the cleavage of a carbon-iodine bond to form an iodoalkyl radical. This radical then reacts with molecular oxygen (O₂) to produce a stabilized Criegee intermediate and an iodine atom. nih.gov
The general mechanism for the formation of a Criegee intermediate from a di-iodoalkane precursor is as follows:
Photolysis: R₂CI₂ + hν → R₂CI• + I•
Reaction with Oxygen: R₂CI• + O₂ → R₂C(OO)• + I• → R₂C=O-O (Criegee Intermediate) + I•
While this method has been demonstrated for di-iodoalkanes, specific research on the formation of Criegee intermediates directly from the ozonolysis or photolysis of di-iodobutenes is not extensively documented in the reviewed literature. However, the established mechanism for di-iodoalkanes provides a strong basis for predicting a similar pathway for di-iodobutenes. The presence of a double bond in a di-iodobutene molecule introduces the possibility of competing reactions, such as ozone addition to the double bond, which is the traditional pathway for CI formation. wikipedia.orgosti.govnih.gov The ozonolysis of an alkene proceeds through the formation of a primary ozonide, which then decomposes into a carbonyl compound and a Criegee intermediate. wikipedia.orgnih.gov
The formation of CIs is a critical source of hydroxyl (OH) radicals in the atmosphere, often referred to as the atmosphere's "detergent". wikipedia.orgnih.gov These highly reactive OH radicals are the primary oxidant for a vast range of atmospheric trace gases. upenn.edu
Photolysis and Atmospheric Degradation Pathways of Related Compounds
The primary atmospheric degradation pathway for iodoalkanes like 1-iodobut-2-ene is initiated by photolysis. nih.gov Alkyl iodides exhibit a strong absorption band in the ultraviolet region of the solar spectrum (the A-band, centered around 260 nm), which leads to the rapid dissociation of the carbon-iodine (C-I) bond. nih.govacs.orgacs.org This process is typically very fast, occurring on a sub-picosecond timescale.
The photodissociation of an alkyl iodide (R-I) results in the formation of an alkyl radical (R•) and an iodine atom, which can be in either its ground electronic state (I(²P₃/₂)) or a spin-orbit excited state (I*(²P₁/₂)). nih.govacs.org
For this compound, the primary photolysis step would be: CH₃-CH=CH-CH₂I + hν → CH₃-CH=CH-CH₂• (but-2-en-1-yl radical) + I•
Studies on the photodissociation of n-butyl iodide have provided insights into the energy partitioning and dynamics of this process. The quantum yield for the formation of the excited iodine atom (I) is wavelength-dependent. acs.org For instance, in the photodissociation of n-butyl iodide, the quantum yields for I were determined to be 0.61 at 277 nm and 0.14 at 304 nm. acs.org A significant portion of the available energy from the photon is often channeled into the internal excitation of the resulting alkyl radical. acs.org
Following the initial photolysis, the butenyl radical and the iodine atom undergo further reactions in the atmosphere:
Butenyl Radical Fate: The but-2-en-1-yl radical will rapidly react with molecular oxygen (O₂) to form a peroxy radical (RO₂•). This peroxy radical can then react with nitric oxide (NO), hydroperoxy radicals (HO₂), or other peroxy radicals, leading to the formation of various stable products such as aldehydes, ketones, and organic nitrates.
Iodine Atom Fate: The iodine atom is highly reactive and initiates catalytic cycles that destroy ozone. copernicus.orgresearchgate.net It can also be oxidized to form iodine oxides (e.g., IO, OIO), which are key species in marine new particle formation and can significantly impact the oxidizing capacity of the troposphere. researchgate.netresearchgate.netnih.gov
Role in Atmospheric Oxidation Processes and Ozone Reactions
Butenyl iodides and their degradation products play a multifaceted role in atmospheric oxidation and ozone chemistry. The release of iodine atoms from the photolysis of compounds like this compound is a primary driver of their impact.
Catalytic Ozone Destruction: Iodine chemistry is recognized as a potent catalyst for ozone destruction in the troposphere. copernicus.orgresearchgate.net The catalytic cycle is initiated by the reaction of an iodine atom with ozone:
I + O₃ → IO + O₂
IO + IO → 2I + O₂ or I + OIO
This cycle efficiently converts ozone into molecular oxygen, reducing the concentration of this key atmospheric oxidant. The contribution of iodine-mediated catalytic reactions to the total rate of tropospheric ozone loss can be 2-5 times larger than the combined effects of bromine and chlorine cycles. copernicus.org
Influence of Criegee Intermediates: As discussed, the ozonolysis of the double bond in this compound would produce Criegee intermediates. These CIs are potent oxidants for atmospheric trace gases like sulfur dioxide (SO₂) and nitrogen dioxide (NO₂). envchemgroup.comosti.govnih.gov
SO₂ Oxidation: CI + SO₂ → SO₃ + Carbonyl Compound
The resulting SO₃ is rapidly converted to sulfuric acid (H₂SO₄), a key component in the formation of new aerosol particles, which have significant climatic implications. envchemgroup.comosti.govnih.gov
Reaction with Water: The reaction of CIs with water vapor is a major atmospheric sink for these intermediates and can also be a source of OH radicals. envchemgroup.comosti.govrsc.org
The table below summarizes the bimolecular rate coefficients for reactions of the simplest Criegee intermediate, CH₂OO, with several important atmospheric species.
| Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Atmospheric Significance |
| SO₂ | ~1 x 10⁻¹⁰ | Oxidation to SO₃, aerosol formation |
| NO₂ | ~7 x 10⁻¹² | Formation of NO₃ |
| (H₂O)₂ | ~1 x 10⁻¹² | Major sink for CH₂OO, source of hydroperoxides |
| H₂O | ~1 x 10⁻¹⁵ | Slower reaction, but significant due to high H₂O abundance |
Data compiled from various atmospheric chemistry studies. envchemgroup.comnih.govrsc.org
Reaction with OH Radicals: Besides photolysis and ozonolysis, the reaction with the hydroxyl (OH) radical is a significant atmospheric removal process for unsaturated organic compounds. The OH radical can add across the double bond of this compound or abstract a hydrogen atom, initiating a complex series of oxidation reactions that contribute to the formation of secondary organic aerosol (SOA) and ozone.
Computational Predictions of Atmospheric Lifetimes and Reaction Dynamics
Computational chemistry provides powerful tools for investigating the atmospheric fate of compounds like this compound where extensive experimental data may be lacking. Theoretical calculations are used to predict reaction pathways, energy barriers, and rate constants, which are essential for determining atmospheric lifetimes.
Photodissociation Dynamics: For alkyl iodides, computational models are used to map the potential energy surfaces of the electronic states involved in the photodissociation process. nih.gov These calculations help explain the dynamics of the C-I bond breaking, the branching ratio between ground and excited state iodine atoms, and the distribution of energy in the products. nih.gov Such theoretical studies have been applied to various alkyl iodides and could be readily extended to this compound to predict its specific photolytic behavior. nih.govacs.orgacs.org
Reaction Rate Calculations: Quantum chemical methods, such as Density Functional Theory (DFT) and high-level ab initio calculations, can be employed to determine the transition state energies for reactions with atmospheric oxidants like OH and O₃. ucf.edu From these energies, rate coefficients can be calculated using transition state theory. These calculated rates are crucial inputs for atmospheric chemistry models.
The lifetime with respect to each process can be calculated as follows:
τ (photolysis) = 1 / J, where J is the photolysis rate constant.
τ (OH) = 1 / (k_OH * [OH]), where k_OH is the rate constant for the reaction with OH and [OH] is the average atmospheric concentration of OH.
τ (O₃) = 1 / (k_O₃ * [O₃]), where k_O₃ is the rate constant for the reaction with ozone and [O₃] is the average atmospheric concentration of ozone.
The total lifetime is given by the equation: 1/τ_total = 1/τ_(photolysis) + 1/τ_(OH) + 1/τ_(O₃)
While specific computational studies predicting the atmospheric lifetime of this compound were not found in the reviewed literature, the established methodologies for similar iodoalkenes and alkenes indicate that its lifetime would be short, likely on the order of hours to days, due to rapid photolysis and reactions with atmospheric oxidants.
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Methods for 1-Iodobut-2-ene Transformations
The reactivity of the allylic iodide in this compound makes it an excellent substrate for a variety of catalytic cross-coupling reactions. While palladium-catalyzed reactions of similar iodo-substituted dienes have been explored, significant opportunities exist for developing novel catalytic systems with enhanced efficiency, selectivity, and substrate scope. acs.org Future research will likely focus on the use of more abundant and less expensive transition metals as catalysts.
Iron-catalyzed cross-coupling reactions, for instance, present a cost-effective and environmentally benign alternative to palladium-based systems. wikipedia.org The development of iron-based catalysts capable of promoting the coupling of this compound with a wide range of organometallic reagents or terminal alkynes could open up new avenues for the synthesis of complex organic molecules. wikipedia.org Similarly, copper-catalyzed cross-coupling reactions, which have shown promise for the formation of carbon-sulfur and carbon-nitrogen bonds, could be adapted for transformations involving this compound. rsc.org
A key area of future investigation will be the development of enantioselective catalytic methods. The chiral nature of many target molecules in the pharmaceutical and agrochemical industries necessitates the development of catalysts that can control the stereochemical outcome of reactions involving this compound. This could involve the design of novel chiral ligands for transition metal catalysts that can effectively discriminate between the enantiotopic faces of the double bond or the prochiral centers generated during the reaction.
| Catalyst System | Potential Transformation of this compound | Key Research Goal |
| Iron-based catalysts | Cross-coupling with Grignard reagents, organozinc reagents | Development of low-cost, sustainable catalytic methods |
| Copper-based catalysts | Ullmann-type couplings for C-N and C-O bond formation | Access to novel amines, ethers, and related compounds |
| Chiral phosphoramidite (B1245037) ligands with Copper | Asymmetric allylic alkylation | Synthesis of enantioenriched products |
| Rhodium-based catalysts | (4+1) Cycloadditions | Construction of complex polycyclic scaffolds researchgate.net |
Exploration of this compound in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting possibilities for the use of this compound as a building block for functional materials. researchgate.net The presence of both a polarizable iodine atom and a π-system in the double bond suggests that this compound could participate in various non-covalent interactions, such as halogen bonding and π-π stacking.
Future research could explore the design and synthesis of molecules containing the this compound motif that can self-assemble into well-defined supramolecular architectures. For example, the incorporation of this compound into larger host molecules could lead to the formation of inclusion complexes with interesting recognition properties. researchgate.net Furthermore, the directional nature of halogen bonding could be exploited to control the assembly of this compound derivatives into one-, two-, or three-dimensional networks with potential applications in crystal engineering and materials science. The self-assembly of such systems could lead to materials with tunable optical or electronic properties. google.com
Advanced Mechanistic Insights via Time-Resolved Spectroscopic Techniques
A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methods and catalysts. Time-resolved spectroscopic techniques, such as transient absorption spectroscopy and time-resolved NMR, are powerful tools for the direct observation and characterization of reactive intermediates.
Future studies could employ these techniques to investigate the kinetics and mechanisms of key transformations of this compound. For instance, in situ NMR spectroscopy could be used to monitor the progress of a catalytic reaction in real-time, providing valuable information about the formation and consumption of intermediates, such as allyl iodide species. acs.orgnih.govresearchgate.net This approach has been successfully used to study copper-catalyzed asymmetric allylic alkylations and could be adapted to elucidate the mechanisms of similar reactions involving this compound. acs.orgacs.orgnih.govresearchgate.net Such studies would provide fundamental insights into the role of the catalyst, the nature of the active species, and the factors that control the selectivity of the reaction.
| Spectroscopic Technique | Potential Application for this compound | Information Gained |
| Time-Resolved NMR | Monitoring catalytic cross-coupling reactions | Identification of intermediates, reaction kinetics, catalyst speciation acs.orgnih.govresearchgate.net |
| Transient Absorption Spectroscopy | Studying photochemical reactions | Characterization of excited states and radical intermediates |
| In-line Raman Spectroscopy | Monitoring reactions in flow chemistry | Real-time optimization of reaction conditions rsc.org |
Design of New Polymeric Materials with Tailored Properties Based on this compound Scaffolds
While but-2-ene itself is known to be difficult to polymerize due to steric hindrance, the presence of the iodo-substituent in this compound offers a reactive handle that could be exploited for the synthesis of novel polymeric materials. quora.com Future research could focus on two main strategies: the use of this compound as a monomer in polymerization reactions and its use as a functionalizing agent for existing polymers.
The direct polymerization of this compound, potentially through transition-metal-catalyzed methods, could lead to the formation of polymers with unique properties. The iodine atoms in the resulting polymer could serve as sites for post-polymerization modification, allowing for the introduction of a wide range of functional groups. Alternatively, this compound could be copolymerized with other monomers to create functionalized polybutenes with tailored thermal and mechanical properties. rsc.org The synthesis of iodine-functionalized hypercrosslinked polymers has been reported, suggesting a pathway for creating robust, functional materials. rsc.org
Investigation of Organometallic Chemistry involving this compound Ligands
The double bond and the allylic iodide in this compound make it a versatile ligand for the synthesis of novel organometallic complexes. The formation of metal allyl complexes is a well-established area of organometallic chemistry, and future research could explore the coordination of this compound to various transition metals. youtube.com
The synthesis of allylic mercuric iodides from the reaction of mercury(0) with allylic iodides has been demonstrated, providing a convenient route to these organometallic reagents. acs.org Similar approaches could be used to synthesize organometallic complexes of other metals, such as tungsten, from this compound. wikipedia.org The direct preparation of allylic indium(III) reagents from allylic alcohols has also been reported, suggesting that similar transformations could be developed starting from this compound. researchgate.net These novel organometallic complexes could find applications as catalysts or as precursors for the synthesis of other organic compounds.
Application in Flow Chemistry and Microreactor Technologies for Enhanced Synthesis
Flow chemistry and microreactor technologies offer significant advantages over traditional batch processes, including improved safety, enhanced heat and mass transfer, and the ability to perform reactions under conditions that are not accessible in batch. uc.ptwiley-vch.deflinders.edu.au The application of these technologies to the synthesis and transformations of this compound represents a promising area for future research.
The synthesis of this compound itself, which may involve hazardous reagents or exothermic reactions, could be made safer and more efficient by using a continuous flow process. organic-chemistry.org Furthermore, many of the catalytic transformations of this compound, such as cross-coupling reactions, could benefit from the precise control over reaction parameters offered by microreactors. researchgate.netnih.gov For example, the use of a flow microreactor could enable the rapid optimization of reaction conditions, leading to higher yields and selectivities. nih.gov The generation and use of highly reactive organolithium species in flow has been shown to be advantageous, a strategy that could be applied to reactions involving lithiated derivatives of this compound. wiley-vch.de
| Flow Chemistry Application | Advantage for this compound Chemistry |
| Synthesis of this compound | Improved safety, better temperature control, higher throughput |
| Catalytic Cross-Coupling Reactions | Rapid optimization, improved yields and selectivity, easier scale-up uc.pt |
| Reactions with Hazardous Reagents | In situ generation and immediate consumption of hazardous species |
| Photochemical Reactions | Precise control over irradiation time and light intensity |
Q & A
Q. What are the optimal synthetic routes for preparing 1-iodobut-2-ene with high purity?
- Methodological Answer : The synthesis typically involves elimination reactions or halogenation of butene derivatives. For example, dehydrohalogenation of 1,2-dibromobutane with potassium iodide in acetone under reflux can yield this compound. Purification via fractional distillation or column chromatography (using silica gel and hexane/ethyl acetate) is critical to isolate the compound with >95% purity. Characterization should include -NMR to confirm the vinylic proton environment and GC-MS to verify molecular weight .
Q. How can the stability of this compound be assessed under varying storage conditions?
- Methodological Answer : Conduct accelerated degradation studies by exposing the compound to light, heat (40–60°C), and humidity. Monitor decomposition via UV-Vis spectroscopy (tracking absorbance at λmax ~250 nm) and iodometric titration to quantify free iodine release. Control experiments should include inert atmosphere storage (argon) and dark conditions. Data should be tabulated to compare degradation rates across conditions .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Use -NMR to identify vinylic protons (δ 5.5–6.5 ppm) and coupling constants (J values) to confirm stereochemistry. IR spectroscopy can detect C-I stretches (~500 cm<sup>-1</sup>). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 182 (C4H7I). Cross-validate results with computational methods (e.g., DFT-calculated NMR shifts) to resolve ambiguities .
Advanced Research Questions
Q. How can computational chemistry predict the regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer : Employ density functional theory (DFT) to model transition states in Suzuki-Miyaura couplings. Calculate activation energies for competing pathways (e.g., β- vs. γ-iodine substitution). Compare orbital interactions (NBO analysis) and charge distribution (Mulliken charges) to identify electronic drivers of selectivity. Validate predictions experimentally using Pd catalysts (e.g., Pd(PPh3)4) and track yields via HPLC .
Q. What strategies mitigate contradictions in reported catalytic efficiencies of this compound in Heck reactions?
- Methodological Answer : Systematically replicate studies under standardized conditions (solvent, catalyst loading, temperature). Use Design of Experiments (DoE) to isolate variables (e.g., ligand structure, base strength). Analyze raw data for outliers and apply statistical tests (ANOVA) to assess significance. Publish negative results and raw datasets in supplementary materials to enhance reproducibility .
Q. How does steric hindrance in this compound influence its reactivity in cycloaddition reactions?
- Methodological Answer : Perform kinetic studies under controlled conditions (e.g., Diels-Alder with cyclopentadiene). Compare rate constants (k) with analogous alkenes (e.g., 1-iodobut-1-ene) to quantify steric effects. Use X-ray crystallography or NOESY NMR to map spatial interactions. Correlate findings with computational steric maps (e.g., %VBur calculations) .
Data Analysis and Reporting
Q. How should researchers handle conflicting spectroscopic data for this compound in published studies?
- Methodological Answer : Reanalyze disputed spectra using high-field NMR (≥500 MHz) to resolve overlapping signals. Cross-reference with independent techniques (e.g., Raman spectroscopy) and computational simulations. Publish full experimental parameters (e.g., solvent, temperature) and raw data files in repositories like Zenodo to enable peer verification .
Q. What statistical methods are appropriate for analyzing kinetic data in this compound decomposition studies?
- Methodological Answer : Apply non-linear regression to fit time-dependent concentration data to first- or second-order models. Use Akaike Information Criterion (AIC) to select the best-fit model. Report confidence intervals and p-values for rate constants. Include error bars in Arrhenius plots to visualize uncertainty in activation energy calculations .
Experimental Design
Q. How can isotopic labeling (e.g., <sup>13</sup>C) clarify reaction mechanisms involving this compound?
- Methodological Answer : Synthesize <sup>13</sup>C-labeled this compound at the vinylic position. Track isotopic enrichment in products via LC-MS or -NMR. Compare isotopic patterns in competing pathways (e.g., nucleophilic substitution vs. elimination) to infer mechanistic steps. Ensure controls account for natural isotope abundance .
Q. What safety protocols are critical when handling this compound in large-scale reactions?
- Methodological Answer :
Use inert atmosphere gloveboxes to prevent iodine release. Monitor air quality with real-time iodine sensors. Implement quenching protocols (e.g., sodium thiosulfate baths) for spills. Document all procedures in compliance with ACS Safety Guidelines and include risk assessments in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
